molecular formula C23H28FN3O5S B2369370 N1-(2-(1-((4-fluoro-2-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide CAS No. 898427-03-7

N1-(2-(1-((4-fluoro-2-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide

Cat. No.: B2369370
CAS No.: 898427-03-7
M. Wt: 477.55
InChI Key: LIELGUDPGQDETJ-UHFFFAOYSA-N
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Description

N1-(2-(1-((4-fluoro-2-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide is a useful research compound. Its molecular formula is C23H28FN3O5S and its molecular weight is 477.55. The purity is usually 95%.
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Scientific Research Applications

Arylsulfonamide Derivatives in α1-Adrenoceptor Antagonism

Arylsulfonamide derivatives of (aryloxy)ethyl pyrrolidines and piperidines have been synthesized for developing new α1-adrenoceptor antagonists with a uroselective profile. These compounds demonstrated high-to-moderate affinity for α1-adrenoceptors, suggesting potential applications in urology and cardiovascular research (A. Rak et al., 2016).

Radiotracers for CB1 Cannabinoid Receptors

The synthesis of N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide demonstrates the feasibility of using this compound as a PET radiotracer for studying CB1 cannabinoid receptors in the brain, highlighting its potential application in neuroscience and pharmacology research (†. R. Katoch-Rouse & A. Horti, 2003).

Hypoglycemic Benzoic Acid Derivatives

The exploration of hypoglycemic benzoic acid derivatives for their structure-activity relationships, leading to findings such as Repaglinide, a drug approved for type 2 diabetic patients, indicates a pathway for designing effective treatments for diabetes through chemical modification and pharmacological testing (W. Grell et al., 1998).

Orexin-1 Receptor Mechanisms in Compulsive Food Consumption

Investigation into the role of Orexin-1 Receptor mechanisms on compulsive food consumption in a model of binge eating in female rats employs chemical antagonists to study neural circuits involved in feeding behavior and potential treatments for eating disorders (L. Piccoli et al., 2012).

Anodic Methoxylation of Piperidine Derivatives

Research on the anodic methoxylation of piperidine derivatives with various N-acyl and N-sulfonyl groups provides insights into organic synthesis techniques, potentially leading to the development of new compounds with varied biological activities (T. Golub & J. Becker, 2015).

Properties

IUPAC Name

N-[2-[1-(4-fluoro-2-methylphenyl)sulfonylpiperidin-2-yl]ethyl]-N'-(2-methoxyphenyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28FN3O5S/c1-16-15-17(24)10-11-21(16)33(30,31)27-14-6-5-7-18(27)12-13-25-22(28)23(29)26-19-8-3-4-9-20(19)32-2/h3-4,8-11,15,18H,5-7,12-14H2,1-2H3,(H,25,28)(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIELGUDPGQDETJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC3=CC=CC=C3OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28FN3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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